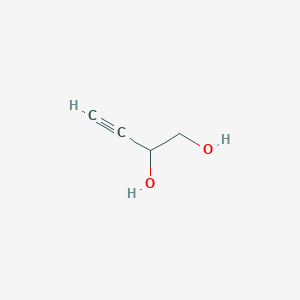
But-3-yne-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-3-yne-1,2-diol: is an organic compound with the molecular formula C₄H₆O₂. It is a diol, meaning it contains two hydroxyl groups (-OH), and an alkyne, meaning it contains a carbon-carbon triple bond. This compound is also known as 1,2-dihydroxy-3-butyne. It is a versatile compound used in various chemical reactions and industrial applications due to its unique structure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Acetylene and Formaldehyde: One common method to synthesize but-3-yne-1,2-diol involves the reaction of acetylene with formaldehyde in the presence of a base. This reaction proceeds through a hydroxylation process, where the acetylene reacts with formaldehyde to form the diol.
From Propargyl Alcohol: Another method involves the oxidation of propargyl alcohol using oxidizing agents such as potassium permanganate or osmium tetroxide. This reaction converts the propargyl alcohol to this compound.
Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process, which allows for efficient and scalable production. This method often uses catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: But-3-yne-1,2-diol can undergo oxidation reactions to form various products, including aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: this compound can undergo substitution reactions where one or both hydroxyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and acids.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, acids.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkenes, alkanes.
Substitution Products: Halogenated compounds, esters.
Scientific Research Applications
Chemistry: But-3-yne-1,2-diol is used as a building block in organic synthesis. It is involved in the synthesis of various complex molecules and polymers due to its reactive hydroxyl and alkyne groups .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active compounds. It is also used in the study of enzyme mechanisms and as an inhibitor in biochemical assays .
Medicine: Its unique structure allows it to interact with various biological targets, making it a valuable compound in drug discovery .
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a stabilizer in certain chemical processes and as an intermediate in the synthesis of other industrial compounds .
Mechanism of Action
The mechanism of action of but-3-yne-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can be due to the formation of stable complexes with the enzyme or by altering the enzyme’s conformation .
Comparison with Similar Compounds
But-2-yne-1,4-diol: Another diol with a similar structure but with hydroxyl groups at different positions.
Propargyl Alcohol: A simpler alkyne with a single hydroxyl group.
1,4-Butanediol: A diol with no alkyne group, used in the production of plastics and fibers.
Uniqueness: But-3-yne-1,2-diol is unique due to the presence of both hydroxyl and alkyne groups, which provide it with a high degree of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
but-3-yne-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-2-4(6)3-5/h1,4-6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMTYVRMTSLDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
86.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














